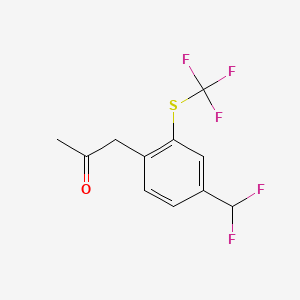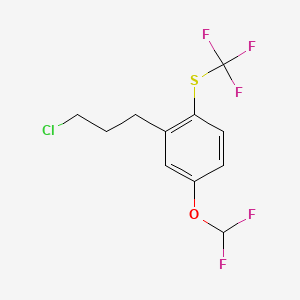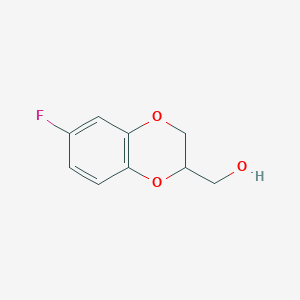
(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol is a chemical compound that belongs to the class of benzodioxins. It is characterized by the presence of a fluorine atom at the 7th position and a methanol group at the 3rd position of the dihydro-1,4-benzodioxin ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Methanol Group: The methanol group is added at the 3rd position through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Amines, thiols
Aplicaciones Científicas De Investigación
(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme . This inhibition disrupts the production of heme, leading to the accumulation of toxic intermediates and ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxin-2-methanol: Similar structure but lacks the fluorine atom at the 7th position.
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine: Similar structure but has an amine group instead of a methanol group.
2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-dione: Similar structure but has additional functional groups and different applications.
Uniqueness
The uniqueness of (7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H9FO3 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
(6-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2 |
Clave InChI |
QZUIDVZRHLXVBA-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(O1)C=C(C=C2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)
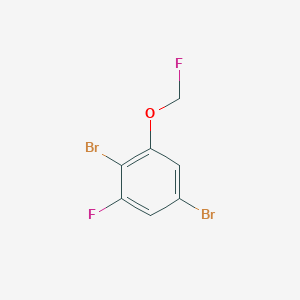
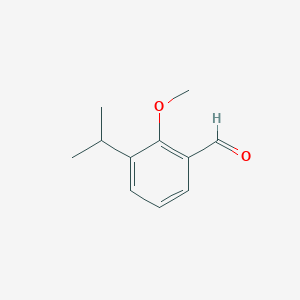
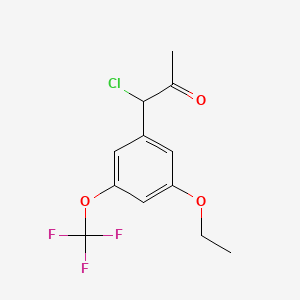



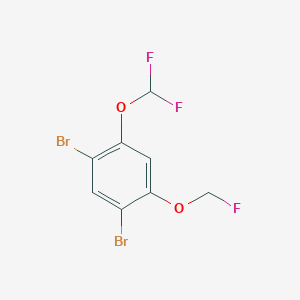
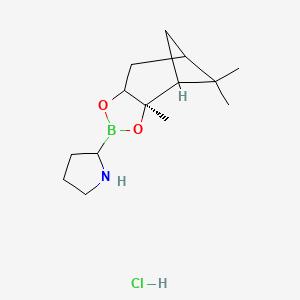
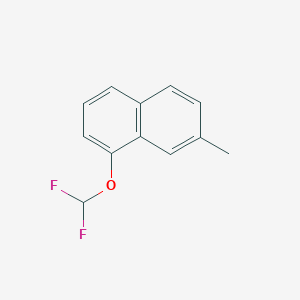
![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)
